5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and materials science. Its structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole falls under the category of oxadiazole derivatives, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. These compounds are known for their diverse biological activities and are classified based on their substituents and structural variations.
The synthesis of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps:
Recent advancements in synthetic methodologies include microwave-assisted reactions that enhance yield and reduce reaction times. For instance, the use of Vilsmeier reagents has been reported to activate carboxylic acids effectively, allowing for efficient formation of 1,2,4-oxadiazoles . The purification of synthesized compounds is commonly achieved through techniques like thin-layer chromatography and high-performance liquid chromatography.
The molecular formula of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is . The structure features:
The compound's InChI (International Chemical Identifier) code is InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
. Its melting point ranges from 114°C to 116°C, indicating its solid-state characteristics at room temperature.
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts. For instance, nucleophiles like amines or alcohols can effectively displace the bromine atom under basic conditions.
The mechanism of action for compounds like 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole primarily involves their interactions with biological targets at the molecular level.
In medicinal chemistry applications, these compounds may exert antimicrobial or anticancer effects through:
Data from studies indicate that oxadiazoles have shown promising activity against various strains of bacteria and cancer cell lines .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopy techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity .
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole has several scientific uses:
Research continues into optimizing its synthetic routes and exploring new applications across various fields of science.
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in contemporary medicinal chemistry, distinguished by its unique physicochemical properties and versatile bioisosteric capabilities. This five-membered aromatic ring system, incorporating one oxygen and two nitrogen atoms within its structure, exhibits remarkable metabolic stability compared to traditional amide and ester functionalities. The 1,2,4-oxadiazole ring demonstrates significant resistance to hydrolytic degradation under physiological conditions, making it particularly valuable in drug design where enzymatic stability is paramount [8]. This heterocycle's electron-deficient nature facilitates π-π stacking interactions with biological targets, while its ability to participate in hydrogen bonding networks enhances target binding affinity. The 3-methyl-5-aryl substituted variants, exemplified by 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole, incorporate both lipophilic and reactive sites that enable further structural elaboration, positioning them as valuable intermediates in pharmaceutical synthesis. The bromomethyl substituent specifically provides a versatile handle for nucleophilic substitution reactions, allowing for the creation of diverse molecular architectures targeting various therapeutic areas [1] [2] [5].
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with their first synthesis in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century [3] [4]. Significant interest emerged in the 1940s with investigations into their biological potential, culminating in the 1960s introduction of oxolamine as the first commercial drug containing this heterocycle, marketed as an effective cough suppressant [3] [4]. This breakthrough established the 1,2,4-oxadiazole nucleus as a viable pharmacophore and stimulated extensive research into derivatives with diverse biological activities.
The 1980s witnessed accelerated development with the introduction of vasodilator butalamine, followed by nonbenzodiazepine anxiolytic fasiplon in the 1990s, demonstrating the scaffold's applicability across therapeutic categories [3] [4]. The 21st century has seen remarkable expansion with antiviral pleconaril (targeting picornaviruses), ataluren for Duchenne muscular dystrophy (promoting ribosomal readthrough of nonsense mutations), and proxazole for gastrointestinal disorders [3] [4]. This evolution reflects systematic medicinal chemistry efforts to optimize the physicochemical and pharmacological properties inherent to the 1,2,4-oxadiazole core.
Table 1: Historical Development of 1,2,4-Oxadiazole-Based Pharmaceuticals
Decade | Compound | Therapeutic Category | Key Structural Features |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | 3-Phenyl-5-(2-aminoethyl) substitution |
1980s | Butalamine | Vasodilator | Dual 1,2,4-oxadiazole moieties |
1990s | Fasiplon | Anxiolytic | Imidazo[1,2-b][1,2,4]oxadiazole system |
2000s | Pleconaril | Antiviral | Trifluoromethylphenyl substitution |
2010s | Ataluren | Genetic disorder (DMD) therapy | Fluoro-benzoyl substitution |
Recent decades have witnessed a doubling of research output on biologically active 1,2,4-oxadiazoles, reflecting their growing importance in addressing diverse therapeutic targets including kinases, deacetylases, and G-protein-coupled receptors [3] [8]. This historical trajectory underscores the scaffold's adaptability and enduring value in addressing evolving medical challenges through rational drug design approaches.
The structural significance of 1,2,4-oxadiazoles stems from their ability to serve as bioisosteric replacements for labile functional groups while enhancing molecular properties. As ester and amide isosteres, these heterocycles confer superior metabolic stability against esterases and amidases, significantly improving pharmacokinetic profiles of drug candidates [8]. The bromomethyl-functionalized derivative 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole exemplifies this strategic application, where the heterocycle maintains the spatial orientation and electronic characteristics of a carboxylic acid derivative while resisting enzymatic degradation. The dipole moment of approximately 3.9 Debye contributes to enhanced membrane permeability compared to carboxylic acid counterparts, addressing a critical challenge in bioavailability optimization [7].
The molecular geometry of 1,2,4-oxadiazoles permits diverse binding interactions with biological targets. X-ray crystallographic studies reveal that the 1,2,4-oxadiazole ring is nearly planar, with characteristic bond lengths of 1.30-1.32 Å for the O-N bond and 1.33-1.35 Å for the N-C bond at position 3 [7]. This planarity facilitates stacking interactions with aromatic residues in enzyme binding pockets, while the ring nitrogen and oxygen atoms serve as hydrogen bond acceptors. The bromomethyl substituent at the para-position of the 5-aryl group introduces a reactive center for further derivatization while maintaining the linear conjugation across the system, preserving electronic communication throughout the molecule [5] [10].
Table 2: Molecular Characteristics of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₉BrN₂O | Defines elemental composition |
Molecular Weight | 253.10 g/mol | Impacts pharmacokinetic properties |
Melting Point | 114-116°C | Indicates purity and crystallinity |
Hydrogen Bond Acceptors | 3 | Influences solvation and target binding |
Hydrogen Bond Donors | 0 | Affects membrane permeability |
Canonical SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)CBr | Specifies atomic connectivity |
InChIKey | RWTXHMRWDVQEOV-UHFFFAOYSA-N | Unique molecular identifier |
LogP (Predicted) | 2.8 | Indicates lipophilicity |
Functionally, 1,2,4-oxadiazoles demonstrate remarkable target versatility, with documented activities against enzymes including histone deacetylases (HDACs), carbonic anhydrases, cyclooxygenases (COX-1/2), and various kinases [3] [9]. The 3-methyl-5-aryl substitution pattern specifically enables optimal interaction with hydrophobic enzyme pockets while positioning the C5 aryl group for additional target-specific interactions. The bromomethyl substituent in this particular derivative facilitates its application as a synthetic intermediate for creating molecular diversity through nucleophilic displacement reactions with amines, thiols, and other nucleophiles, thereby enabling structure-activity relationship exploration around the 5-aryl position [1] [6] [10].
Unlike other oxadiazole isomers, the 1,2,4-oxadiazole ring system occurs naturally in several biologically significant molecules, highlighting its evolutionary relevance in biological systems. The most notable examples are the phidianidine alkaloids (A and B), isolated in 2011 from the marine mollusk Phidiana militaris. These unprecedented natural products feature an indole moiety linked to a 1,2,4-oxadiazole ring through a 3-aminopropyl chain, representing the first documented occurrence of this heterocycle in marine natural products [3] [4]. Phidianidine A demonstrates potent in vitro cytotoxicity against various cancer cell lines (including HeLa cervical carcinoma and CaCo-2 colon adenocarcinoma) with IC₅₀ values in the nanomolar range, along with selective agonist activity against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) – targets relevant to cancer metastasis and inflammatory disorders [3] [4].
Quisqualic acid, isolated from the seeds of Quisqualis indica, represents another significant naturally occurring 1,2,4-oxadiazole. This neuroactive amino acid derivative acts as a potent agonist at group II metabotropic glutamate receptors (mGluR2/3), which represent important targets for treating neurological conditions including epilepsy, stroke, and neurodegenerative disorders [3] [4]. The 1,2,4-oxadiazole-3-carboxylic acid moiety in quisqualic acid serves as a bioisostere for glutamate's distal carboxylic acid, conferring enhanced receptor selectivity compared to the endogenous neurotransmitter. This natural analog provides valuable insights into receptor pharmacophore requirements and validates the 1,2,4-oxadiazole as a privileged structure for central nervous system targeting.
Biosynthetically, natural 1,2,4-oxadiazoles likely originate from the cyclodehydration of N-acylamidoxime precursors derived from the corresponding nitrile and hydroxylamine. This pathway parallels established synthetic methodologies and represents a rare example of convergent evolution between natural product biosynthesis and modern synthetic chemistry approaches [3] [8]. The presence of these complex 1,2,4-oxadiazole-containing natural products in evolutionarily distant organisms (marine invertebrates and terrestrial plants) underscores the structural and functional advantages conferred by this heterocyclic system in biological environments. These natural occurrences provide inspiration for drug discovery programs, validating the 1,2,4-oxadiazole as a biologically compatible scaffold with inherent "drug-likeness" evolved through natural selection processes.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2